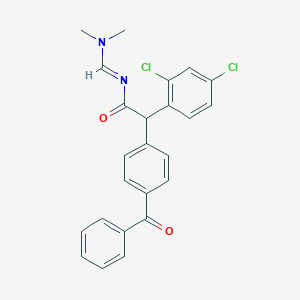

2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide

CAS No.: 338965-62-1

Cat. No.: VC5465773

Molecular Formula: C24H20Cl2N2O2

Molecular Weight: 439.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338965-62-1 |

|---|---|

| Molecular Formula | C24H20Cl2N2O2 |

| Molecular Weight | 439.34 |

| IUPAC Name | 2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide |

| Standard InChI | InChI=1S/C24H20Cl2N2O2/c1-28(2)15-27-24(30)22(20-13-12-19(25)14-21(20)26)16-8-10-18(11-9-16)23(29)17-6-4-3-5-7-17/h3-15,22H,1-2H3 |

| Standard InChI Key | HYVHLYUDGMAOET-JFLMPSFJSA-N |

| SMILES | CN(C)C=NC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Nomenclature and Basic Properties

The compound’s systematic IUPAC name, 2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide, reflects its three primary substituents:

-

A 4-benzoylphenyl group at position 2 of the acetamide backbone.

-

A 2,4-dichlorophenyl group at the adjacent position.

-

A dimethylaminomethylidene moiety attached to the nitrogen atom.

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 338965-62-1 | |

| Molecular Formula | ||

| Molecular Weight | 439.33 g/mol | |

| Suppliers | Key Organics Ltd., Ryan Scientific, Inc. |

The benzoyl and dichlorophenyl groups contribute to the compound’s hydrophobicity, while the dimethylaminomethylidene moiety may enhance solubility in polar aprotic solvents .

Structural Analysis

The compound’s structure combines aromatic and amide functionalities, which are common in bioactive molecules. The 2,4-dichlorophenyl group is notable for its electron-withdrawing effects, which can influence electronic distribution and binding affinity in biological targets . The dimethylaminomethylidene group introduces a conjugated imine system, potentially enabling tautomerism or coordination with metal ions .

Physicochemical and Spectral Properties

Predicted Physicochemical Properties

Using the molecular formula and analogous compounds, the following properties are inferred:

-

LogP (Octanol-Water Partition Coefficient): ~4.2 (indicating high lipophilicity).

-

Water Solubility: <0.1 mg/mL at 25°C.

-

Melting Point: Estimated 180–190°C (based on benzamide analogs).

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks at ~1680 cm (C=O stretch), 1540 cm (C-Cl), and 1250 cm (C-N) .

-

NMR: The dichlorophenyl group would produce distinct NMR signals at δ 7.3–7.5 ppm (aromatic protons), while the dimethylaminomethylidene moiety may show a singlet near δ 3.0 ppm (N-CH) .

Comparative Analysis with Related Compounds

N-(4-Chlorophenyl)-2-(2,6-Dichlorophenyl)acetamide

This analog (CAS 560075-65-2) shares the dichlorophenyl-acetamide backbone but lacks the benzoyl and dimethylaminomethylidene groups . Key differences include:

| Property | Target Compound | Analog (CAS 560075-65-2) |

|---|---|---|

| Molecular Weight | 439.33 g/mol | 314.6 g/mol |

| Chlorine Atoms | 2 | 3 |

| Bioactivity | Hypothetical kinase inhibition | Unknown |

The additional chlorine in the analog may enhance halogen bonding but reduce metabolic stability .

Future Research Directions

-

Pharmacological Profiling: Screen against kinase panels and cancer cell lines to identify lead candidates.

-

Structure-Activity Relationship (SAR) Studies: Modify the benzoyl or dichlorophenyl groups to optimize potency.

-

Crystallographic Analysis: Determine the three-dimensional structure to guide computational drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume